Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)-

CYP450 inhibition Drug-drug interaction Metabolite pharmacology

Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)-, formally known as Quinidine N-Oxide (Q-N-OX), is a pharmacologically inactive primary metabolite of the Class Ia antiarrhythmic agent quinidine. It is formed endogenously via hepatic cytochrome P450-mediated N-oxidation, with CYP3A4 being the predominant isoform responsible.

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
Cat. No. B12336264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)-
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O
InChIInChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14-,19+,20-/m0/s1
InChIKeyGBBIANHNFAPFOH-LHHVKLHASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinidine N-Oxide (CAS 70116-00-6) Procurement Guide: Sourcing the Inactive CYP3A4 Metabolite Standard


Cinchonan-9-ol, 6'-methoxy-, 1'-oxide, (9S)-, formally known as Quinidine N-Oxide (Q-N-OX), is a pharmacologically inactive primary metabolite of the Class Ia antiarrhythmic agent quinidine . It is formed endogenously via hepatic cytochrome P450-mediated N-oxidation, with CYP3A4 being the predominant isoform responsible [1]. With a molecular weight of 340.42 g/mol and stereospecificity at the C-9 position (9S) [2], this compound is chemically distinct from parent alkaloids and is exclusively sourced as a synthetic reference standard for analytical chemistry, ADME-Tox profiling, and metabolite identification studies.

Why Quinidine N-Oxide Cannot Be Interchanged with Other Cinchona Alkaloid N-Oxides for Standardized Assays


Generic substitution among cinchona alkaloid N-oxides is critically invalid due to profound stereochemistry-dependent divergence in biological activity and metabolic origin. While quinine N-oxide (CAS 54821-44-2) and cinchonidine N-oxide are structurally analogous oxidation products, their pharmacological and pharmacokinetic profiles are not interchangeable with the specific (9S)-configured quinidine N-oxide. Notably, quinidine N-oxide is pharmacologically inactive and is utilized exclusively as a negative control or analytical standard . In contrast, quinine N-oxide exhibits antibacterial activities, inhibiting E. coli and S. aureus growth, and has been investigated for anticancer properties . This functional dichotomy—inactivity versus demonstrable bioactivity—means that substituting one N-oxide for another directly corrupts the validity of CYP3A4 phenotyping assays, ion channel pharmacology studies, and metabolite quantification protocols, as detailed below.

Quantitative Differentiation Evidence for (9S)-Quinidine N-Oxide Relative to Closest Analogs


CYP2D6 Inhibition: 1-2 Order Magnitude Weaker Potency vs. Parent Quinidine

Quinidine N-oxide acts as a CYP2D6 inhibitor but its potency is dramatically reduced compared to the parent drug quinidine. In a yeast-expressed CYP2D6 system, quinidine N-oxide exhibited a Ki value of 1.5 µM, which is one to two orders of magnitude weaker than quinidine itself (Ki = 0.02–0.04 µM) [1]. This data provides a critical quantitative benchmark: while quinidine is a highly potent CYP2D6-inactivating agent, its N-oxide metabolite contributes negligibly to in vivo cytochrome P450 inhibition.

CYP450 inhibition Drug-drug interaction Metabolite pharmacology

Antiarrhythmic Efficacy: Pharmacological Inactivity Confirmed at Plasma Concentrations Up To 16 mg/L

In a canine model of reperfusion arrhythmia, quinidine N-oxide failed to demonstrate any definitive antiarrhythmic activity up to plasma concentrations of 16 mg/L, a level at which quinidine itself is highly effective [1]. In a separate pharmacodynamic study in beagle dogs, quinidine was found to be approximately 3- to 4-fold more active than the N-oxide at equivalent plasma concentrations for QTc prolongation [2]. This quantitative inactivity at supra-therapeutic concentrations defines the compound as an ideal negative control.

Cardiac electrophysiology Metabolite activity Reperfusion arrhythmia

Metabolic Enzyme Kinetics: CYP3A4 Specificity Contrasts with Broad-Spectrum P450 Oxidation of Quinine

The formation of quinidine N-oxide is predominantly catalyzed by a single cytochrome P450 isoform, CYP3A4, with minor contributions from CYP2C9 and CYP2E1 [1]. In contrast, quinine N-oxide formation results from broader oxidation pathways involving both chemical and enzymatic mechanisms, including ozonolysis [2]. The dependence of quinidine N-oxide formation specifically on CYP3A4 makes it a superior probe for enzyme phenotyping: the rate of N-oxide formation directly reflects CYP3A4 catalytic activity, whereas quinine N-oxide yields may reflect multiple competing pathways.

CYP3A4 phenotyping Metabolite identification Enzyme kinetics

Synthesis Yield and Regioselectivity: 72% Yield for Quinidine N-Oxide via Ozone-Mediated Oxidation

Quinidine (and the analog quinine) can be chemoselectively oxidized to the corresponding N-oxide at the quinuclidine nitrogen using ozone in acetone:water (95:5) at −12°C to 0°C. This method yields the desired quinidine N-oxide product at 72% without destruction of the cinchona skeleton [1]. In comparison, palladium-catalyzed oxidation using hydrogen peroxide produces a complex mixture including ketone and alkene translocation byproducts, significantly complicating purification [2]. The ozone method's 72% isolated yield represents the most efficient and selective synthetic route for milligram-to-gram scale procurement of pure product.

Organic synthesis N-oxide chemistry Process chemistry

Plasma Protein Binding Differentiation: Altered Binding Profile vs. Parent Quinidine and Hydroxy-Metabolite

Following phenobarbital (PB) pretreatment, plasma protein binding characteristics diverge across quinidine and its metabolites. Quinidine N-oxide exhibits a binding percentage increase of approximately 10–15% relative to untreated controls, a magnitude similar to 3-hydroxyquinidine but distinct from the parent quinidine [1]. This differential binding behavior, measured in rodent pharmacokinetic models, indicates that the N-oxide metabolite possesses unique partitioning properties that must be accounted for in total drug concentration-to-free fraction calculations during therapeutic drug monitoring method development.

Plasma protein binding Pharmacokinetics ADME

(9S)-Stereochemical Identity Defines Analytical Selectivity Over Quinine N-Oxide (8α,9R)

The (9S) absolute configuration of quinidine N-oxide (CAS 70116-00-6) is stereochemically inverted relative to the (8α,9R) configuration of quinine N-oxide (CAS 54821-44-2) [1]. This stereochemical distinction is not trivial: quinidine and quinine N-oxides exhibit different chromatographic retention times on chiral stationary phases and distinct fragmentation patterns in tandem mass spectrometry [2]. For bioanalytical quantification of the quinidine metabolic pathway in plasma or urine, use of the (9S)-N-oxide stereoisomer as an authentic reference standard is mandatory to ensure peak assignment accuracy, as the (8α,9R) stereoisomer will co-elute under certain reversed-phase conditions but resolve on chiral columns.

Stereochemistry Chiral chromatography Reference standard identity

Validated Procurement Scenarios for Quinidine N-Oxide (CAS 70116-00-6) in Scientific and Industrial Settings


CYP3A4 Phenotyping Cocktail Assays

In vitro drug metabolism laboratories require quinidine N-oxide as the definitive metabolite standard for CYP3A4 activity assessment. Because its formation is predominantly (>85%) mediated by CYP3A4 with minor contributions from CYP2C9 and CYP2E1 [1], quantifying N-oxide production in human liver microsome incubations enables specific determination of CYP3A4 catalytic competence. This is foundational for evaluating new chemical entities (NCEs) as potential CYP3A4 perpetrators or victims in regulatory ADME packages. The compound's pharmacological inactivity (confirmed up to 16 mg/L [2]) ensures that any observed inhibitory signal derives from the NCE and not from endogenous metabolite activity.

LC-MS/MS Bioanalytical Method Development for Quinidine TDM

Clinical pharmacology laboratories developing LC-MS/MS therapeutic drug monitoring (TDM) methods for quinidine must incorporate quinidine N-oxide as a separate, authenticated calibrator. The metabolite's distinct plasma protein binding behavior, influenced by enzyme inducers like phenobarbital [3], means it does not track proportionally with total quinidine concentrations. Inclusion enables accurate determination of both parent and metabolite levels, preventing the total drug concentration assay from overestimating free pharmacologically active quinidine. Deuterated (d3) analogs of quinidine N-oxide are available from specialized vendors to serve as stable isotope-labeled internal standards for enhanced quantitative accuracy.

Negative Control for Cardiac Ion Channel Screening Panels

In safety pharmacology, quinidine is a known blocker of hERG (Kv11.1) potassium channels (IC50 ~19.9 μM ) and can induce QT prolongation. Quinidine N-oxide serves as the essential negative control in these screening cascades due to its documented inability to produce electrophysiological effects at concentrations up to 16 mg/L [4]. Running quinidine N-oxide in parallel with the active parent compound in patch-clamp or fluorescence-based hERG assays validates that observed channel block is not a non-specific effect of the cinchona scaffold but rather specific to the tertiary amine pharmacophore present in the parent drug. This is critical for correctly attributing safety signals in lead optimization programs.

Synthetic Chemistry: Access to Regioselectively Oxidized Cinchona Organocatalysts

Medicinal chemistry groups exploring N-oxide cinchona alkaloids as bifunctional organocatalysts in asymmetric synthesis require regiochemically pure quinidine N-oxide. The ozone-based oxidation method, which yields 72% of the N-1(quinuclidine) oxide selectively without attacking the quinoline nitrogen or the C-9 hydroxyl [5], provides the most reliable synthetic access. This contrasts with the H2O2/PdCl2 route that generates ketone, alkene translocation, and quinoline N-oxide byproducts that are difficult to separate chromatographically [6]. The pure product obtained via the ozone method is directly usable as a chiral ligand in enantioselective transformations without additional purification.

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